molecular formula C18H12Cl4N2O4S2 B12121792 N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide CAS No. 50389-12-3

N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide

Cat. No.: B12121792
CAS No.: 50389-12-3
M. Wt: 526.2 g/mol
InChI Key: MGWQBOXYCUJGJI-UHFFFAOYSA-N
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Description

n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is an organic compound characterized by the presence of a perchlorinated phenylene ring bonded to two benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide typically involves the chlorination of 1,4-phenylenediamine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or perchloric acid, and sulfonating agents like benzenesulfonyl chloride. The process is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the perchlorinated phenylene ring can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    n,n’-Diacetyl-1,4-phenylenediamine: This compound has similar structural features but lacks the perchlorinated phenylene ring.

    n,n’-Diethyl-1,4-phenylenediamine: Another related compound with ethyl groups instead of sulfonamide groups.

    n,n’-Bis(dipp)-phenanthrene-9,10-diimine: A compound with a similar core structure but different substituents.

Uniqueness

n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is unique due to its perchlorinated phenylene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Properties

CAS No.

50389-12-3

Molecular Formula

C18H12Cl4N2O4S2

Molecular Weight

526.2 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide

InChI

InChI=1S/C18H12Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10,23-24H

InChI Key

MGWQBOXYCUJGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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